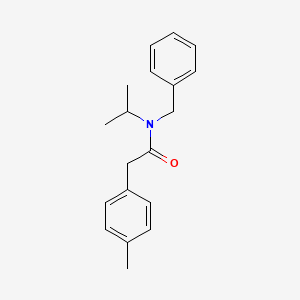

N-benzyl-2-(4-methylphenyl)-N-(propan-2-yl)acetamide

説明

合成方法

合成経路と反応条件

N-ベンジル-2-(4-メチルフェニル)-N-(プロパン-2-イル)アセトアミドの合成は、通常、以下の手順で実行されます。

出発物質: ベンジルアミン、4-メチルベンズアルデヒド、イソプロピルアミン、無水酢酸。

ステップ1 シッフ塩基の形成: ベンジルアミンは、酸触媒の存在下で4-メチルベンズアルデヒドと反応してシッフ塩基を形成します。

ステップ2 還元: シッフ塩基は次に、水素化ホウ素ナトリウムなどの還元剤を使用して還元され、N-ベンジル-4-メチルフェニルアミンを形成します。

ステップ3 アシル化: N-ベンジル-4-メチルフェニルアミンは、ピリジンなどの塩基の存在下で無水酢酸とアシル化され、最終生成物であるN-ベンジル-2-(4-メチルフェニル)-N-(プロパン-2-イル)アセトアミドが形成されます。

工業生産方法

工業的な設定では、この化合物の生産には、効率的な混合と反応制御を確保するために連続フロー反応器が使用される場合があります。触媒の使用と最適化された反応条件は、収率と純度を高めることができます。溶媒の回収とリサイクルは、廃棄物を最小限に抑え、生産コストを削減するためにも重要です。

特性

CAS番号 |

599161-76-9 |

|---|---|

分子式 |

C19H23NO |

分子量 |

281.4 g/mol |

IUPAC名 |

N-benzyl-2-(4-methylphenyl)-N-propan-2-ylacetamide |

InChI |

InChI=1S/C19H23NO/c1-15(2)20(14-18-7-5-4-6-8-18)19(21)13-17-11-9-16(3)10-12-17/h4-12,15H,13-14H2,1-3H3 |

InChIキー |

WYIVAPAAFNISFI-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=C2)C(C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-methylphenyl)-N-(propan-2-yl)acetamide typically involves the following steps:

Starting Materials: Benzylamine, 4-methylbenzaldehyde, isopropylamine, and acetic anhydride.

Step 1 Formation of Schiff Base: Benzylamine reacts with 4-methylbenzaldehyde in the presence of an acid catalyst to form a Schiff base.

Step 2 Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to form N-benzyl-4-methylphenylamine.

Step 3 Acylation: The N-benzyl-4-methylphenylamine is acylated with acetic anhydride in the presence of a base like pyridine to form the final product, N-benzyl-2-(4-methylphenyl)-N-(propan-2-yl)acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.

化学反応の分析

科学研究の応用

化学

化学では、N-ベンジル-2-(4-メチルフェニル)-N-(プロパン-2-イル)アセトアミドは、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、さまざまな官能化反応が可能になり、有機合成で価値のあるものになります。

生物学

生物学的研究では、この化合物は、受容体結合研究におけるリガンドとして使用できます。その構造的特徴は、生物学的巨大分子との相互作用を研究するための候補となっています。

医学

潜在的な医学的応用には、医薬品合成のための前駆体としての使用が含まれます。その構造モチーフはさまざまな薬物に見られるため、創薬における有用な中間体となっています。

工業

工業セクターでは、この化合物は、特殊化学品や材料の生産に使用できます。その安定性と反応性プロファイルは、ポリマー合成や表面コーティングなど、さまざまな用途に適しています。

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

N-benzyl-2-(4-methylphenyl)-N-(propan-2-yl)acetamide has been investigated for its antimicrobial properties. Studies have shown that derivatives of acetamide compounds can exhibit significant activity against a range of bacterial and fungal strains. The compound's structure allows it to interact with microbial targets, potentially inhibiting their growth and proliferation.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Research indicates that structurally similar compounds have demonstrated efficacy against various cancer cell lines, including colorectal carcinoma. The mechanism often involves the inhibition of specific pathways that are crucial for cancer cell survival and proliferation.

Case Study 1: Antimicrobial Efficacy

A study published in the Pakistan Journal of Pharmaceutical Sciences evaluated various acetamide derivatives, including N-benzyl-2-(4-methylphenyl)-N-(propan-2-yl)acetamide, against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Case Study 2: Anticancer Activity

In a study assessing the anticancer effects of related compounds, researchers found that derivatives similar to N-benzyl-2-(4-methylphenyl)-N-(propan-2-yl)acetamide demonstrated IC50 values lower than traditional chemotherapeutics like 5-fluorouracil (5-FU). This indicates a promising avenue for further development in cancer therapy .

作用機序

類似化合物の比較

類似化合物

N-ベンジル-2-フェニルアセトアミド: フェニル環にメチル基がありません。

N-ベンジル-2-(4-クロロフェニル)-N-(プロパン-2-イル)アセトアミド: メチル基の代わりに塩素置換基を含んでいます。

N-ベンジル-2-(4-メチルフェニル)アセトアミド: イソプロピル基がありません。

独自性

N-ベンジル-2-(4-メチルフェニル)-N-(プロパン-2-イル)アセトアミドは、ベンジル基、メチルフェニル基、およびイソプロピル基の組み合わせがユニークです。この特定の配置は、可溶性、反応性、結合親和性など、さまざまな用途で有利になる可能性のある独自の化学的および物理的特性を付与します。

類似化合物との比較

Similar Compounds

N-benzyl-2-phenylacetamide: Lacks the methyl group on the phenyl ring.

N-benzyl-2-(4-chlorophenyl)-N-(propan-2-yl)acetamide: Contains a chlorine substituent instead of a methyl group.

N-benzyl-2-(4-methylphenyl)acetamide: Lacks the isopropyl group.

Uniqueness

N-benzyl-2-(4-methylphenyl)-N-(propan-2-yl)acetamide is unique due to the combination of its benzyl, methylphenyl, and isopropyl groups. This specific arrangement imparts distinct chemical and physical properties, such as solubility, reactivity, and binding affinity, which can be advantageous in various applications.

生物活性

N-benzyl-2-(4-methylphenyl)-N-(propan-2-yl)acetamide is a compound with significant potential in medicinal chemistry due to its unique molecular structure, which includes a benzyl group and an isopropylacetamide framework. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Molecular Structure and Properties

- Molecular Formula : C₁₅H₁₉N

- Molecular Weight : Approximately 259.35 g/mol

- Functional Groups : The presence of a benzyl group, a 4-methylphenyl moiety, and an isopropylacetamide structure suggests interactions with various biological systems, making it a candidate for further pharmacological studies.

Anticonvulsant Activity

Recent studies have demonstrated that compounds similar to N-benzyl-2-(4-methylphenyl)-N-(propan-2-yl)acetamide exhibit notable anticonvulsant properties. For instance:

- ED50 Values : In models of maximal electroshock seizure (MES), select derivatives showed ED50 values ranging from 13 to 21 mg/kg, outperforming traditional anticonvulsants like phenobarbital (ED50 = 22 mg/kg) .

- Mechanism of Action : The activity is attributed to the modulation of sodium channels, promoting slow inactivation and frequency inhibition at low micromolar concentrations .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Inhibition Zones : Compounds related to N-benzyl-2-(4-methylphenyl)-N-(propan-2-yl)acetamide exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, MIC values against strains like Staphylococcus aureus and Escherichia coli ranged from 5.64 to 156.47 µM .

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 11.29 |

Antioxidant and Anticancer Activity

In addition to anticonvulsant and antimicrobial activities, N-benzyl-2-(4-methylphenyl)-N-(propan-2-yl)acetamide derivatives have shown promising antioxidant and anticancer properties:

- Antioxidant Activity : Compounds were tested using the DPPH radical scavenging method, revealing antioxidant activities surpassing that of ascorbic acid by up to 1.4 times .

- Cytotoxicity : The anticancer efficacy was assessed against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, with higher cytotoxicity observed in U-87 cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-benzyl-2-(4-methylphenyl)-N-(propan-2-yl)acetamide:

- Substituent Effects : Studies indicate that electron-withdrawing groups at specific positions enhance anticonvulsant activity, while electron-donating groups may reduce it . The introduction of polar aprotic substituents has been shown to significantly increase sodium channel modulation efficacy.

Case Studies and Research Findings

- Anticonvulsant Study : A study on various N'-benzyl 2-substituted acetamides highlighted their superior anticonvulsant effects compared to established drugs, suggesting a new class of effective treatments for epilepsy .

- Antimicrobial Evaluation : Research demonstrated the effectiveness of N-benzyl derivatives against multiple bacterial strains, indicating their potential as new antimicrobial agents in clinical settings .

- Cytotoxicity Assessment : A comparative analysis of several derivatives revealed that modifications in the molecular structure can lead to enhanced cytotoxic effects against cancer cell lines, paving the way for novel anticancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。